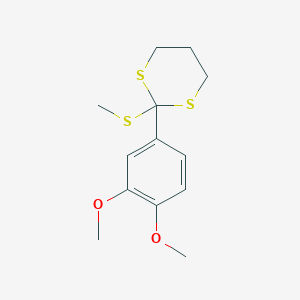
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a 3,4-dimethoxyphenyl group and a methylsulfanyl group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane typically involves the following steps:
Formation of the 1,3-dithiane ring: This can be achieved by reacting a carbonyl compound (such as an aldehyde or ketone) with 1,3-propanedithiol in the presence of an acid catalyst like boron trifluoride etherate.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the 1,3-dithiane with a 3,4-dimethoxyphenyl halide (such as 3,4-dimethoxybenzyl chloride) under basic conditions, typically using a strong base like sodium hydride.
Addition of the methylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound using reagents like Raney nickel or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Raney nickel, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: New compounds with different substituents replacing the methylsulfanyl group.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and cleaved under specific conditions, allowing for the temporary protection of reactive carbonyl groups during multi-step synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-1,3-dithiane: Lacks the 3,4-dimethoxyphenyl group.
1,3-Dithiane: The parent compound without any substituents.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is unique due to the presence of both the 3,4-dimethoxyphenyl group and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile and valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
128155-62-4 |
|---|---|
分子式 |
C13H18O2S3 |
分子量 |
302.5 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-2-methylsulfanyl-1,3-dithiane |
InChI |
InChI=1S/C13H18O2S3/c1-14-11-6-5-10(9-12(11)15-2)13(16-3)17-7-4-8-18-13/h5-6,9H,4,7-8H2,1-3H3 |
InChIキー |
LBTMYXDTAGQWTR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2(SCCCS2)SC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


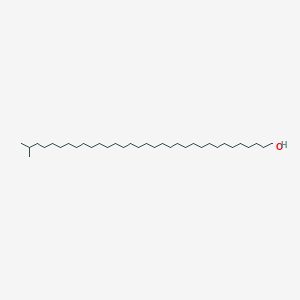
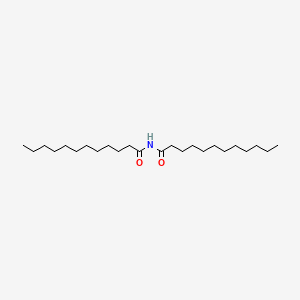
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
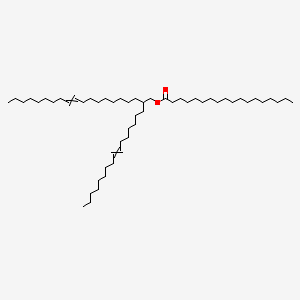
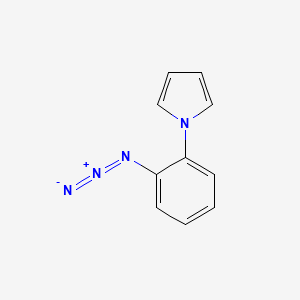
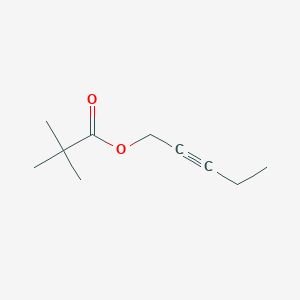
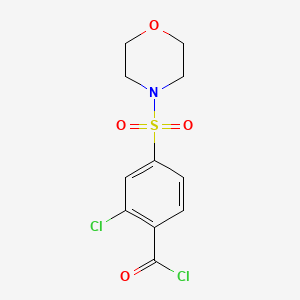
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
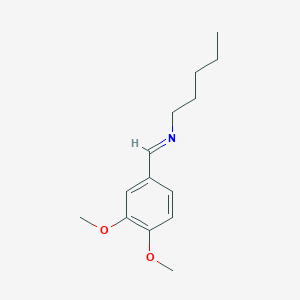
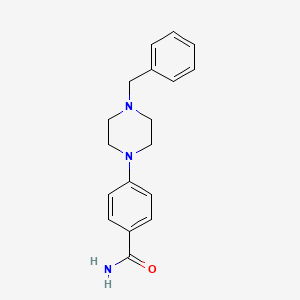
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
